N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-11-5-7-12(8-6-11)23-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJYNDUVIHLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through halogenation reactions, while the methoxy group is added via methylation processes. The thioether linkage is formed through a nucleophilic substitution reaction involving the appropriate thiol and amide precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using thiolates or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of thioethers or amides.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe in biological studies to understand the interaction of thiazole derivatives with various biomolecules.
Industry: The compound could be used in the manufacture of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The exact mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom may play crucial roles in binding to these targets, leading to biological effects.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
- N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)propanamide (Compound 11, ): This analog lacks the 4-fluoro substitution on the benzothiazole ring. It was synthesized in 59% yield via a phosphorus trichloride (PCl₃)-mediated reaction. The absence of fluorine may enhance synthetic accessibility but reduce metabolic stability compared to the fluorinated target compound.
- N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-Methoxyphenyl)sulfonyl)propanamide (): This compound replaces the 4-fluoro group with a 4-ethyl substituent and features a sulfonyl (-SO₂-) linkage instead of a thioether (-S-). The molecular weight (404.5 g/mol) is higher than the target compound’s estimated weight (~378 g/mol), which may affect pharmacokinetics .
- The methyl group may also sterically hinder binding compared to the smaller fluorine atom .
Thioether vs. Sulfonyl/Sulfonamide Linkages
- The thioether in the target compound may offer similar electronic effects to the furan’s oxygen but with greater lipophilicity .
- Compounds 7–9 (): These 1,2,4-triazole derivatives contain sulfonyl groups and show tautomerism between thione and thiol forms.
Key Data Tables
Table 2: Physicochemical Properties
*Predicted using QSPR models.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 407.46 g/mol
- CAS Number : 922638-05-9
The compound's structure features a fluorine atom in the benzothiazole moiety, enhancing its chemical reactivity and biological activity, while the phenoxy and pyridine groups contribute to its pharmacological profile.
Target of Action
Compounds with similar structures are known to exhibit antibacterial activity. The interaction with bacterial cells or specific enzymes (e.g., cyclooxygenase enzymes) may lead to observed effects.
Biochemical Pathways
Thiazole derivatives are known to impact various biological activities such as:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Diuretic
- Anticonvulsant
- Neuroprotective
- Antitumor or cytotoxic effects
Pharmacokinetics
Thiazole compounds generally exhibit slight solubility in water, good solubility in alcohol and ether, and sparing solubility in organic solvents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Notably, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 5 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Staphylococcus aureus | 8 µg/mL |
Case Studies on Antimicrobial Efficacy
-
Study on Antitubercular Activity :
- A study demonstrated that derivatives of this compound displayed potent activity against M. tuberculosis, suggesting potential as a lead compound in anti-tubercular drug development.
- The study indicated an IC50 value of approximately 5 µg/mL against resistant strains.
-
Synergistic Effects :
- Another investigation explored the synergistic effects of this compound when combined with existing antibiotics, leading to enhanced efficacy against resistant bacterial strains.
Anticancer Properties
Emerging research suggests that this compound may also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
